methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Overview
Description
Methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a thiazolidinone ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indole derivative using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be formed by reacting the indole derivative with thiourea and an appropriate aldehyde under reflux conditions.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Chemical Reactions Analysis
Methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Scientific Research Applications
Methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and biological activity.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological macromolecules. The thiazolidinone ring can act as a pharmacophore, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other indole derivatives such as:
Methyl (indol-3-yl)acetate: This compound is a simpler indole derivative with a methyl ester group, lacking the thiazolidinone ring and nitro group.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure, lacking the thiazolidinone ring and nitro group.
Indole-3-carbinol: A compound found in cruciferous vegetables, known for its anticancer properties, but lacking the thiazolidinone ring and nitro group.
The uniqueness of this compound lies in its combination of an indole moiety with a thiazolidinone ring and a nitro group, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[[1-[(3-nitrophenyl)methyl]indol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6S/c1-31-20(26)13-24-21(27)19(32-22(24)28)10-15-12-23(18-8-3-2-7-17(15)18)11-14-5-4-6-16(9-14)25(29)30/h2-10,12H,11,13H2,1H3/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPYAVBBENSPGK-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)[N+](=O)[O-])SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)[N+](=O)[O-])/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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